molecular formula C9H7N3O2 B3289546 5-(Pyridin-4-yl)-1H-imidazole-2-carboxylic acid CAS No. 859076-83-8

5-(Pyridin-4-yl)-1H-imidazole-2-carboxylic acid

Cat. No.: B3289546
CAS No.: 859076-83-8
M. Wt: 189.17 g/mol
InChI Key: SRSHHDUSVMPDJP-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)-1H-imidazole-2-carboxylic acid is a heterocyclic compound that features both pyridine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-yl)-1H-imidazole-2-carboxylic acid typically involves the condensation of pyridine-4-carboxaldehyde with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the imidazole ring . The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-yl)-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-(Pyridin-4-yl)-1H-imidazole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yl)-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(Pyridin-2-yl)amides
  • 3-Bromoimidazo[1,2-a]pyridines
  • 3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid

Uniqueness

5-(Pyridin-4-yl)-1H-imidazole-2-carboxylic acid is unique due to its combination of pyridine and imidazole rings, which confer distinct electronic and steric properties. This makes it a versatile building block for the synthesis of various heterocyclic compounds and a valuable tool in medicinal chemistry for the development of new therapeutic agents .

Properties

IUPAC Name

5-pyridin-4-yl-1H-imidazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSHHDUSVMPDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CN=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Pyridin-4-yl)-1H-imidazole-2-carboxylic acid
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5-(Pyridin-4-yl)-1H-imidazole-2-carboxylic acid
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5-(Pyridin-4-yl)-1H-imidazole-2-carboxylic acid
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5-(Pyridin-4-yl)-1H-imidazole-2-carboxylic acid
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5-(Pyridin-4-yl)-1H-imidazole-2-carboxylic acid
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5-(Pyridin-4-yl)-1H-imidazole-2-carboxylic acid

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